N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Thiophene Ring Synthesis: Thiophene rings are often synthesized via the Paal-Knorr synthesis or by the Gewald reaction.
Coupling Reactions: The final compound is formed by coupling the thiadiazole, piperidine, and thiophene rings through amide bond formation. This can be achieved using reagents such as carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Halogenated thiophenes, substituted piperidines.
Scientific Research Applications
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological disorders or infections.
Materials Science: Utilized in the development of organic semiconductors or conductive polymers.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The thiadiazole ring can act as a bioisostere for carboxylic acids or amides, influencing binding affinity and selectivity.
Materials Science: The compound’s electronic properties, such as conjugation and electron-donating/withdrawing effects, play a crucial role in its function as a semiconductor or polymer component.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(furan-3-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific electronic or biological activities.
Biological Activity
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide is a compound of significant interest due to its diverse biological activities attributed to its unique structural components. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
Property | Details |
---|---|
Molecular Formula | C₁₈H₁₈N₄OS₂ |
Molecular Weight | 370.5 g/mol |
CAS Number | 2177366-07-1 |
The structural features include a thiadiazole ring, a piperidine moiety, and a thiophene group, which contribute to its pharmacological properties.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The thiadiazole moiety is known to interact with enzymes, modulating their activity. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in cancer cell proliferation .
- Receptor Modulation : The piperidine ring enhances binding affinity to specific receptors, potentially influencing neurotransmitter systems and exhibiting neuroprotective effects .
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus, through mechanisms involving cell wall disruption and enzyme inhibition .
Anticancer Activity
Research indicates that derivatives of the thiadiazole scaffold exhibit promising anticancer activity. Studies have shown that modifications to the thiadiazole structure can enhance cytotoxicity against human cancer cell lines such as HT-29 and A431. For example:
- Cytotoxicity Assays : Compounds derived from the thiadiazole framework were evaluated using the MTT assay, revealing potent antiproliferative effects with IC50 values significantly lower than those of standard chemotherapeutics like Cisplatin .
Antimicrobial Properties
This compound has shown effectiveness against various pathogens:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results suggest that the compound can inhibit microbial growth effectively, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study highlighted the compound's ability to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related compounds in vitro against multiple strains, confirming significant antibacterial activity through disk diffusion methods .
Properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c18-13(7-10-3-6-19-9-10)15-11-1-4-17(5-2-11)12-8-14-20-16-12/h3,6,8-9,11H,1-2,4-5,7H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNNEHDBGOXQHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CSC=C2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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